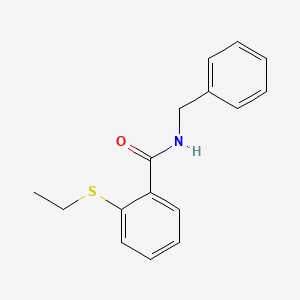

N-benzyl-2-(ethylsulfanyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzyl-2-(ethylsulfanyl)benzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and an ethylsulfanyl (C₂H₅S-) substituent at the ortho position of the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(ethylsulfanyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid method provides high yields and is eco-friendly .

Industrial Production Methods

Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. this method may not be suitable for all functionalized molecules due to the high temperature requirements .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(ethylsulfanyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form corresponding amines.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(ethylsulfanyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

- Positional Isomerism : highlights that benzamides substituted at position 2 (ortho) exhibit superior hyaluronidase inhibition compared to position 3 (meta) analogs. For example, N-benzyl-substituted benzamides at position 2 showed significant activity, while their position 3 counterparts were inactive . This suggests that the ethylsulfanyl group at position 2 in the target compound may confer enhanced bioactivity.

- Functional Group Variations :

- Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide): Contains a dimethoxyphenethylamine moiety, yielding an 80% synthesis efficiency and a melting point of 90°C .

- Nitazoxanide : A 2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide derivative with antiviral and antiparasitic properties. Its nitro-thiazole group contrasts with the ethylsulfanyl group in the target compound, likely altering redox activity and target selectivity .

- N-Benzyl-2-(hydroxymethyl)benzamide : Features a hydroxymethyl group at position 2. Charge density studies reveal weak intermolecular C-H···S interactions, which may reduce reactivity compared to ethylsulfanyl-containing analogs .

Physical and Chemical Properties

*Estimated based on structural analogs; †Predicted using fragment-based methods; ‡Estimated from HPLC data.

- Lipophilicity : The ethylsulfanyl group likely increases logP compared to polar groups (e.g., hydroxymethyl in ), enhancing membrane permeability. confirms that lipophilic benzamides exhibit better hyaluronidase inhibition .

- Thermal Stability : Melting points vary widely; Rip-B (90°C) and Rip-D (96°C) suggest that electron-donating substituents (e.g., methoxy) enhance crystallinity .

Pharmacological Profiles

- Neuroleptic Benzamides: notes that amisulpride and sulpiride share structural similarities but differ in side-chain modifications.

- Antiparasitic Activity: identifies N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as potent Trypanosoma brucei inhibitors. The ethylsulfanyl group’s electron-rich sulfur atom could enhance metal-binding capacity, a trait exploited in antiparasitic agents .

Properties

Molecular Formula |

C16H17NOS |

|---|---|

Molecular Weight |

271.4 g/mol |

IUPAC Name |

N-benzyl-2-ethylsulfanylbenzamide |

InChI |

InChI=1S/C16H17NOS/c1-2-19-15-11-7-6-10-14(15)16(18)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |

InChI Key |

FQGKPGPFFYCJPL-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.